molecular formula C14H12N2O4S B5200339 3-(2-furylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

3-(2-furylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

Cat. No. B5200339
M. Wt: 304.32 g/mol
InChI Key: UQWQVWNNMGDXQA-UHFFFAOYSA-N
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Description

3-(2-furylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that incorporates elements of furan, nitrophenyl, and thiazolidinone rings. These types of compounds are of interest due to their potential for varied chemical reactivity and applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar thiazolidin-4-one derivatives often involves cyclo-condensation reactions or one-pot synthesis methods combining aldehydes, thioglycolic acid, and various amine components. For instance, Rahmani et al. (2017) detailed the synthesis and structural characterization of a closely related compound, providing insights into the methodologies that could be adapted for synthesizing 3-(2-furylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one (Rahmani et al., 2017).

Molecular Structure Analysis

The crystal and molecular structure of thiazolidin-4-one derivatives reveal significant insights into their geometry, bonding, and potential reactivity. X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses are commonly employed to elucidate these structures. Rahmani et al. (2017) utilized XRPD and DFT to investigate the solid-state structure of a similar compound, highlighting the importance of intermolecular interactions and molecular packing in determining the physical properties of these molecules.

Chemical Reactions and Properties

Thiazolidin-4-one derivatives exhibit a wide range of chemical reactivity, including the ability to undergo cyclo-addition reactions, nucleophilic substitutions, and transformations into various heterocyclic systems. Hassaneen et al. (1991) discussed the reactivity of a related compound with nucleophiles and active methylene compounds, leading to the formation of substitution products and pyrazole derivatives, showcasing the compound's versatile chemistry (Hassaneen et al., 1991).

properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-13-9-21-14(15(13)8-12-2-1-7-20-12)10-3-5-11(6-4-10)16(18)19/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWQVWNNMGDXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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